
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with a molecular formula of C13H12N2O3 This compound is known for its unique structure, which includes a benzodioxole moiety and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 1,3-benzodioxole with pyridine-4-carboxaldehyde, followed by subsequent reactions to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
科学研究应用
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and pyridine moieties play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propionamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
属性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c18-15(17-8-11-3-5-16-6-4-11)9-19-12-1-2-13-14(7-12)21-10-20-13/h1-7H,8-10H2,(H,17,18) |
InChI 键 |
XTXDDKXQBXVHDL-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


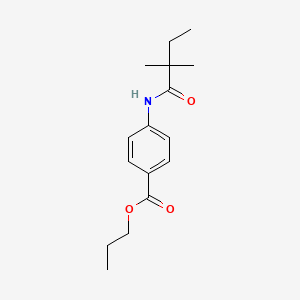
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
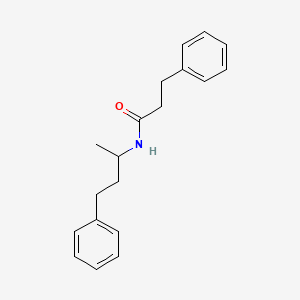
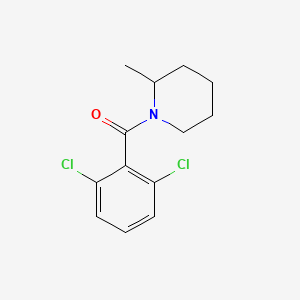
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
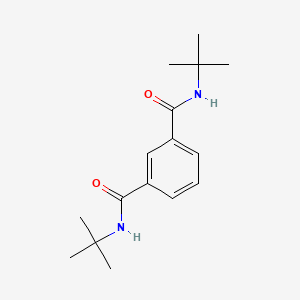
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
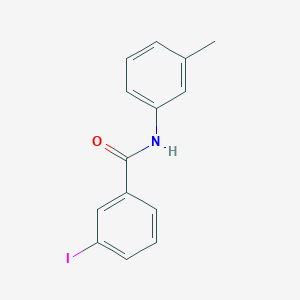
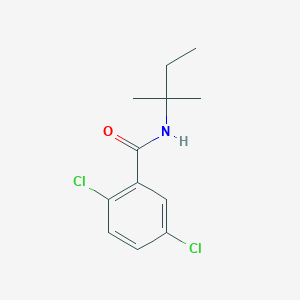
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
